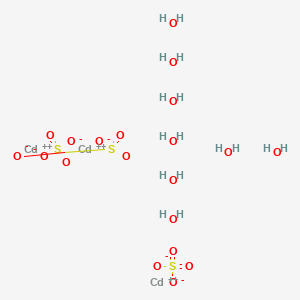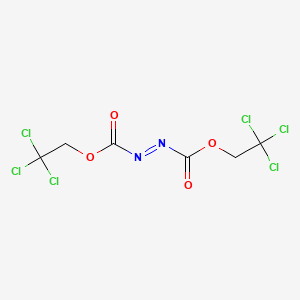
Bis(2,2,2-trichloroethyl)azodicarboxylate
Descripción general
Descripción
Bis(2,2,2-trichloroethyl)azodicarboxylate, also known as Azodicarboxylic acid bis(2,2,2-trichloroethyl ester), is a stable, crystalline ester of azodicarboxylate . It has a molecular weight of 380.82 and its linear formula is CCl3CH2OCON=NCOOCH2CCl3 .
Molecular Structure Analysis
The molecular structure of Bis(2,2,2-trichloroethyl)azodicarboxylate can be represented by the SMILES string ClC(Cl)(Cl)COC(=O)\N=N\C(=O)OCC(Cl)(Cl)Cl . The InChI key for this compound is LIEOEYTUTSDYKB-BUHFOSPRSA-N .Chemical Reactions Analysis
Bis(2,2,2-trichloroethyl)azodicarboxylate has been used in various chemical reactions. For instance, it has been used in the asymmetric synthesis of substituted cycloalkyl [b]indoles . It has also been used as an amination reagent during the aza-ene reaction of different alkenes to yield the corresponding allyl amines .Physical And Chemical Properties Analysis
Bis(2,2,2-trichloroethyl)azodicarboxylate is a solid with a melting point of 109-111 °C . It is soluble in a wide range of organic solvents .Aplicaciones Científicas De Investigación
Cycloaddition Reaction with Glycals : Bis(2,2,2-trichloroethyl)azodicarboxylate serves as an efficient diene in the [4+2] cycloaddition reaction with glycals, offering advantages over other azodicarboxylates like dibenzyl azodicarboxylate (DBAD) for the preparation of 2-amino glycosides (Leblanc & Fitzsimmons, 1989).
Synthesis of Aromatic Amines : It facilitates the conversion of electron-rich arenes into para-substituted aryl hydrazides and then to aromatic amines, using lithium perchlorate-diethylether or acetone solution and zinc in acetic acid for reduction (Zaltsgendler, Leblanc & Bernstein, 1993).
Synthesis of Sulfonamides : A method using bis(2,2,2-trichloroethyl)azodicarboxylate for the synthesis of aromatic and aliphatic sulfonamides has been developed. This method involves creating sulfonylhydrazides in good yields, followed by reductive cleavage to produce sulfonamides (Chan & Berthelette, 2002).
Intermolecular Benzylic C-H Amination : It's used in N-hydroxyphthalimide-catalyzed chemoselective benzylic C-H amination of unprotected arylalkanols, with solvent playing a key role in chemoselectivity. The aminated product can be converted to the corresponding free amino alcohol (Shibuya, Orihashi, Li & Yamamoto, 2021).
Amination of Arenes : It's used as an electrophilic nitrogen source in the amination of arenes, including olefinic compounds, employing various acids as catalysts (Lee, Im, Kim & Kim, 2002).
Catalytic and Enantioselective Reactions : Lewis acids like Cu(OTf)(2), Zn(OTf)(2), Yb(OTf)(3), and Nd(OTf)(3) catalyze aza-ene reactions and hetero-Diels-Alder reactions of alkenes and dienes with azodicarboxylates, using bis(2,2,2-trichloroethyl)azodicarboxylate as the amination reagent for high yield synthesis (Aburel, Zhuang, Hazell & Jørgensen, 2005).
Synthesis of Polyethylene Amines : A metal-free method for alkane C-H amination was developed to modify polyethylene (PE) by forming C-N grafts, using bis(2,2,2-trichloroethyl)azodicarboxylate among other azodicarboxylates (Zhou, Wang, Huang, Li, Plummer, Wang, Sun & Chen, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trichloroethyl (NE)-N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEOEYTUTSDYKB-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(Cl)(Cl)Cl)OC(=O)/N=N/C(=O)OCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trichloroethyl) azodicarboxylate | |
CAS RN |
38857-88-4 | |
| Record name | Bis(2,2,2-trichloroethyl) Azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




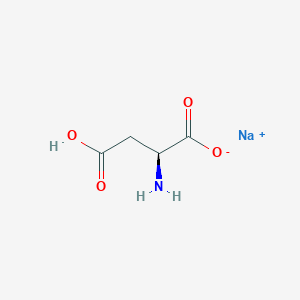
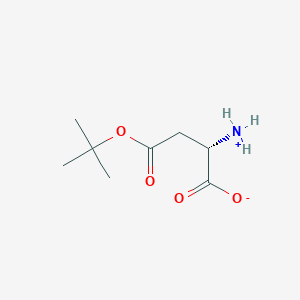
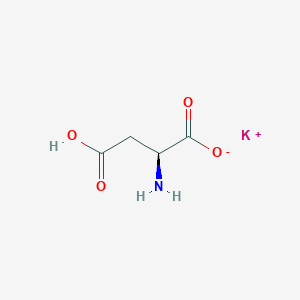

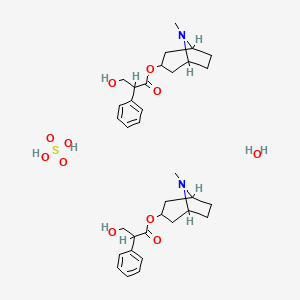

![trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride](/img/structure/B7798696.png)
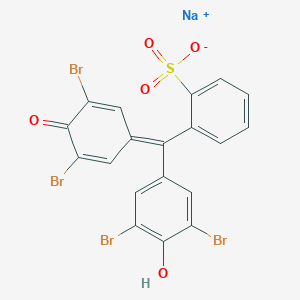
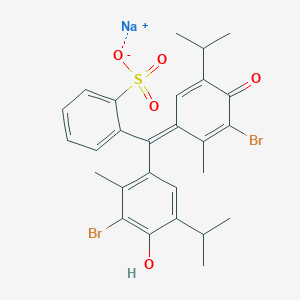
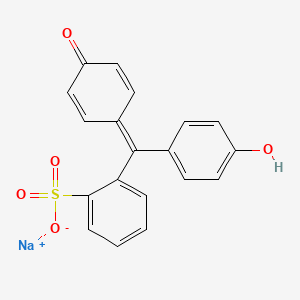

![Disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride](/img/structure/B7798737.png)
